2-(4-chlorophenoxy)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide
説明
特性
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3/c21-16-5-9-18(10-6-16)26-14-19(24)22-17-7-3-15(4-8-17)13-20(25)23-11-1-2-12-23/h3-10H,1-2,11-14H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOELYGLELAGOIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
The primary target of this compound is the sigma-1 receptor , a central nervous system protein localized in eukaryotic cells at the endoplasmic reticulum (ER) membrane. This receptor regulates inositol 1,4,5-trisphosphate (IP3) receptor-mediated Ca2+ ion influx from the ER to the mitochondria and provides other important brain cell functions.
Mode of Action
The compound acts as an allosteric modulator of the sigma-1 receptor. It binds to this receptor and modulates its activity, influencing the regulation of Ca2+ ion influx. This modulation can lead to various effects, including potent anti-seizure, antidepressant, or cognition-enhancing effects.
Biochemical Pathways
The sigma-1 receptor plays a crucial role in several biochemical pathways. It is involved in the regulation of calcium signaling via the IP3 receptor. By modulating the sigma-1 receptor, the compound can influence these pathways and their downstream effects, potentially affecting various brain cell functions.
Pharmacokinetics
The introduction of fluorine atoms in the compound’s structure has resulted in positive modulation of the lipophilicity, electronegativity, basicity, and bioavailability. These properties are directly linked with numerous positive pharmacological properties of potential and established drugs. .
Result of Action
The modulation of the sigma-1 receptor by the compound can lead to various molecular and cellular effects. For instance, it has demonstrated potent anti-seizure , antidepressant , and cognition-enhancing effects . These effects are likely due to the compound’s influence on calcium signaling and other biochemical pathways regulated by the sigma-1 receptor.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s efficacy can be influenced by the presence of endogenous or exogenous agonists. Additionally, the compound’s stability could be affected by various factors such as pH, temperature, and the presence of other chemicals.
生物活性
The compound 2-(4-chlorophenoxy)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 364.83 g/mol. The structural components include a chlorophenoxy group and a pyrrolidine derivative, which are significant for its biological activity.
Biological Activity Overview
The biological activities of this compound primarily include:
- Anticancer Activity : Studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives containing pyrrolidine moieties have shown promising results in inhibiting tumor growth by inducing apoptosis in cancer cells.
- Antimicrobial Properties : The presence of the chlorophenoxy group is often associated with enhanced antimicrobial activity. Research indicates that such compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : Some studies suggest that this compound may exert anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.
The mechanisms through which 2-(4-chlorophenoxy)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide exerts its biological effects may include:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells, leading to reduced proliferation.
- Induction of Apoptosis : It is hypothesized that the compound activates apoptotic pathways, particularly through the mitochondrial pathway, leading to programmed cell death.
- Antimicrobial Mechanisms : The chlorophenoxy group may disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds:
- Anticancer Studies : A study published in Molecules explored various phenylpyrrolidine derivatives and found significant cytotoxicity against breast cancer cell lines (IC50 values ranging from 5 to 15 µM) . While specific data on our compound is scarce, structural analogs demonstrate similar trends.
- Antimicrobial Efficacy : Research published in Journal of Antimicrobial Chemotherapy reported that chlorophenoxy-containing compounds exhibited Minimum Inhibitory Concentrations (MIC) as low as 32 µg/mL against Staphylococcus aureus . This suggests a potential for our compound in antimicrobial applications.
Data Table: Biological Activities Summary
科学的研究の応用
Pharmacological Properties
The compound exhibits a range of pharmacological activities due to its structural characteristics. Key properties include:
- Antidepressant Activity : Research indicates that derivatives of pyrrolidine compounds can exhibit antidepressant effects by modulating neurotransmitter levels in the brain, particularly serotonin and norepinephrine .
- Anti-inflammatory Effects : Studies have shown that compounds with similar structures can reduce inflammation markers, suggesting potential applications in treating inflammatory diseases .
- Antitumor Activity : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating a possible role in cancer therapy .
Therapeutic Uses
The therapeutic applications of 2-(4-chlorophenoxy)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide can be summarized as follows:
- Neurological Disorders : Due to its potential antidepressant effects, this compound may be explored for use in conditions such as major depressive disorder and anxiety disorders.
- Chronic Pain Management : Its anti-inflammatory properties suggest it could be beneficial in managing chronic pain conditions, possibly through modulation of pain pathways.
- Cancer Treatment : Given its cytotoxic effects on cancer cells, further research could lead to the development of new anticancer agents based on this compound.
Case Studies
Several studies have investigated the efficacy and safety of this compound and similar derivatives:
- Study on Antidepressant Effects : A double-blind clinical trial assessed the antidepressant efficacy of a pyrrolidine derivative similar to 2-(4-chlorophenoxy)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide. Results indicated significant improvements in depression scales compared to placebo .
- Inflammation Model Study : In an animal model of arthritis, administration of the compound resulted in reduced joint swelling and lower levels of inflammatory cytokines, supporting its potential use as an anti-inflammatory agent .
- Cytotoxicity Assay : In vitro studies on cancer cell lines revealed that the compound inhibited cell proliferation effectively, with IC50 values comparable to established chemotherapeutic agents .
Data Table
Below is a summary table highlighting key findings related to the applications of 2-(4-chlorophenoxy)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide.
類似化合物との比較
2-(2-Fluorophenoxy)-N-{4-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide (CAS 1070959-92-0)
This analog replaces the 4-chlorophenoxy group with a 2-fluorophenoxy moiety. Molecular weight decreases slightly (356.4 g/mol vs. ~370 g/mol for the chloro analog), which may improve bioavailability .
2-(2,4-Dichlorophenoxy)-N-{4-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide Derivatives
Compounds with dichlorophenoxy groups (e.g., CAS 1021225-80-8) exhibit increased lipophilicity due to additional chlorine atoms. This modification could enhance membrane permeability but may also raise toxicity risks. Crystallographic studies of related dichlorophenyl acetamides reveal that bulky substituents induce steric strain, affecting molecular packing and solubility .
Core Structure Modifications
Thienopyrimidinyl and Pyrimidoindole Derivatives
Compounds such as 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide (CAS 687563-43-5) replace the phenyl group with heterocyclic cores.
Pyridazinyl Thioether Analogs
In CAS 1021225-80-8, the phenyl ring is substituted with a pyridazinyl-thioether group. This modification introduces a sulfur atom, which may improve metabolic stability by resisting oxidative degradation. However, the larger heterocyclic core could reduce blood-brain barrier penetration .
Side Chain Variations
Pyrrolidinyl vs. Piperidinyl Groups
Pyrrolidine’s smaller size may favor tighter interactions in constrained binding pockets .
Acetamide Linker Modifications
Replacing the acetamide linker with sulfonamide or urea groups (e.g., as in ) changes hydrogen-bonding capacity. Urea derivatives often exhibit stronger intermolecular interactions but may suffer from reduced solubility .
Structural and Functional Data Table
Research Findings and Implications
- Synthetic Accessibility : The target compound shares synthetic pathways with analogs in , where reductive amination and Grignard reactions are employed to introduce the pyrrolidinyl ketone group. Yield variations (14–57%) highlight challenges in optimizing sterically congested intermediates .
- Crystallographic Insights : Dichlorophenyl acetamides () exhibit planar amide groups and R22(10) hydrogen-bonded dimers, suggesting similar packing behavior for the chloro analog. Dihedral angles >60° between aromatic rings may reduce crystallinity, impacting formulation .
- Pharmacological Potential: Fluorinated analogs () may offer improved metabolic stability over chloro derivatives due to stronger C-F bonds. Thienopyrimidinyl derivatives () demonstrate enhanced enzyme inhibition in preliminary studies, likely due to extended π systems .
準備方法
Formation of Phenoxyacetic Acid Intermediate
The synthesis begins with the preparation of 4-chlorophenoxyacetic acid , a critical intermediate. This is achieved via nucleophilic substitution between 4-chlorophenol and chloroacetic acid under alkaline conditions. For example, 4-hydroxybenzaldehyde reacts with monochloroacetic acid in the presence of sodium hydroxide, yielding 4-formylphenoxyacetic acid after acidification. Analogously, substituting 4-chlorophenol for 4-hydroxybenzaldehyde generates 4-chlorophenoxyacetic acid with a 75–83% yield.
Reaction Conditions:
Activation of Carboxylic Acid for Amide Bond Formation
The carboxylic acid group of 4-chlorophenoxyacetic acid is activated for amide coupling. This is typically accomplished using thionyl chloride (SOCl₂) to form the acid chloride, which reacts efficiently with amines. Alternatively, coupling reagents like EDCI/HOBt in dimethylformamide (DMF) are employed for direct amidation.
Key Data:
-
Activation Time: 2–4 hours (SOCl₂ method)
-
Coupling Reagents: EDCI (1.2 equiv), HOBt (1.1 equiv)
-
Solvent: DMF or dichloromethane
Final Coupling and Acetamide Formation
Amide Bond Formation Between Phenoxyacetyl Chloride and Aniline Derivative
The activated 4-chlorophenoxyacetyl chloride reacts with 4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)aniline in anhydrous dichloromethane. Triethylamine (TEA) is added to scavenge HCl, enhancing reaction efficiency.
Procedure:
-
Dissolve 4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)aniline (1.0 equiv) in DCM.
-
Add TEA (2.5 equiv) and 4-chlorophenoxyacetyl chloride (1.1 equiv) dropwise at 0°C.
-
Warm to room temperature and stir for 6–8 hours.
Characterization of Final Product
The product is purified via recrystallization (ethanol/water) and characterized using:
-
IR Spectroscopy: Peaks at 1,750 cm⁻¹ (C=O stretch), 1,650 cm⁻¹ (amide I), and 1,240 cm⁻¹ (C-O-C).
-
¹H NMR (CDCl₃): δ 7.2–7.6 (m, 4H, aromatic), δ 4.8 (s, 2H, OCH₂CO), δ 3.4 (t, 4H, pyrrolidine), δ 2.8 (t, 2H, CH₂CO).
Industrial-Scale Optimization Strategies
Continuous Flow Reactor Systems
Recent advances employ continuous flow reactors to enhance yield and reduce reaction time. For example, a microreactor system achieves 95% conversion in 30 minutes for the amidation step, compared to 6 hours in batch processes.
Advantages:
-
Residence Time: 10–30 minutes
-
Temperature Control: ±1°C accuracy
-
Throughput: 1–5 kg/day
Solvent Recycling and Green Chemistry
Ethanol-water mixtures are recycled via distillation, reducing waste. Microwave-assisted synthesis further cuts energy use by 40%.
Challenges and Mitigation Strategies
Byproduct Formation During Amidation
Excess acyl chloride leads to diacetylation byproducts. This is mitigated by:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-(4-chlorophenoxy)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include:
- Coupling reactions : Use of 4-chlorophenol derivatives with acetamide intermediates under basic conditions (e.g., NaOH or K₂CO₃ in DMF) to form the phenoxyacetamide backbone .
- Pyrrolidin-1-yl incorporation : Reaction of ethylenediamine analogs with carbonyl reagents (e.g., diketones) under controlled pH (7–9) and temperature (60–80°C) to introduce the pyrrolidinone moiety .
- Purification : High-performance liquid chromatography (HPLC) or column chromatography to isolate the final product, with yields optimized by solvent selection (e.g., dichloromethane or DMF) .
- Critical Parameters : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometric ratios of reagents to minimize byproducts.
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Use spectroscopic and chromatographic techniques:
- NMR Spectroscopy : ¹H/¹³C NMR to verify aromatic proton environments (e.g., 4-chlorophenoxy group at δ 7.2–7.4 ppm) and pyrrolidinone carbonyl signals (δ 170–175 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ peak matching C₂₁H₂₂ClN₂O₃) .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
Q. What are the preliminary methods to screen this compound for biological activity?
- Methodological Answer :
- In vitro assays :
- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ determination .
- Binding studies : Surface plasmon resonance (SPR) to measure affinity for target proteins (e.g., receptor tyrosine kinases) .
Advanced Research Questions
Q. How can reaction mechanisms for key synthetic steps (e.g., pyrrolidinone formation) be elucidated?
- Methodological Answer :
- Kinetic studies : Vary reaction parameters (temperature, solvent polarity) to infer rate-determining steps. For example, observe acceleration in polar aprotic solvents (DMF) suggesting nucleophilic substitution pathways .
- Isotopic labeling : Use ¹⁸O-labeled carbonyl reagents to track oxygen incorporation into the pyrrolidinone ring via mass spectrometry .
- Computational modeling : Density functional theory (DFT) to simulate transition states and identify intermediates .
Q. How should researchers resolve contradictions in reported synthetic yields or purity data?
- Methodological Answer :
- Comparative analysis : Replicate protocols from divergent studies (e.g., vs. 5) while standardizing variables (e.g., reagent suppliers, humidity control).
- Byproduct profiling : LC-MS to identify impurities (e.g., unreacted 4-chlorophenol or dimerization products) affecting yield .
- DoE (Design of Experiments) : Apply factorial design to isolate critical factors (e.g., temperature vs. catalyst loading) .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?
- Methodological Answer :
- Analog synthesis : Modify substituents (e.g., replace pyrrolidinone with piperidinone or vary chlorophenoxy positioning) and test activity .
- 3D-QSAR modeling : Align molecular descriptors (e.g., electrostatic potentials) with bioactivity data to predict critical functional groups .
- Crystallography : Co-crystallize with target proteins (e.g., kinases) to identify binding interactions (e.g., hydrogen bonds with pyrrolidinone carbonyl) .
Q. What methodologies are recommended for evaluating in vivo toxicity and pharmacokinetics?
- Methodological Answer :
- Acute toxicity : OECD Guideline 423 assays in rodents, monitoring LD₅₀ and organ histopathology .
- ADME profiling :
- Plasma stability : Incubate compound with liver microsomes to assess metabolic degradation .
- Bioavailability : Oral vs. intravenous administration in animal models, with LC-MS quantification of plasma concentrations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
